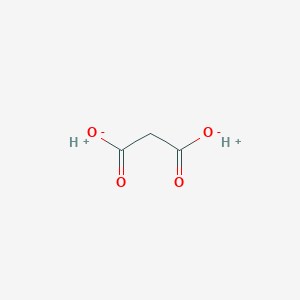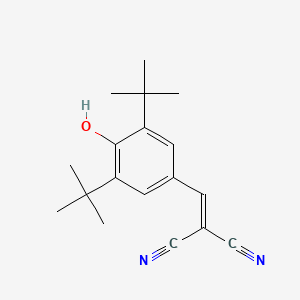
trans-2-Isopropyl-5-propyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Isopropyl-5-propyl-1,3-dioxane: is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The specific structure of this compound includes isopropyl and propyl groups attached to the ring, making it a unique molecule with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Isopropyl-5-propyl-1,3-dioxane typically involves the reaction of substituted propylene glycols with substituted formaldehydes. This process can be catalyzed by acids such as p-toluenesulfonic acid, which facilitates the formation of the dioxane ring . The reaction conditions often include controlled temperatures and specific reaction times to ensure high yields and purity of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of high-vacuum distillation, chromatography, or recrystallization techniques can further purify the compound, ensuring its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Isopropyl-5-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
trans-2-Isopropyl-5-propyl-1,3-dioxane has several scientific research applications, including:
Chemistry: It serves as a model compound for studying conformational analysis and stereoelectronic effects in 1,3-dioxanes.
Biology: The compound’s interactions with metal ions and inorganic salts are studied to understand biomolecular properties in vivo.
Medicine: Research into its potential therapeutic applications and interactions with biological targets is ongoing.
Industry: The compound is used in the synthesis of other chemicals and materials, including liquid crystals for display technologies.
Mecanismo De Acción
The mechanism of action of trans-2-Isopropyl-5-propyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects. For example, its ability to undergo oxidation and reduction reactions can impact its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- cis-2,5-Diisopropyl-1,3-dioxane
- cis-5-Carboxy-2-isopropyl-1,3-dioxane
- cis-2-Isopropyl-4-methyl-1,3-dioxolane
Comparison: trans-2-Isopropyl-5-propyl-1,3-dioxane is unique due to its specific isopropyl and propyl substituents, which influence its chemical properties and reactivity. Compared to similar compounds, it may exhibit different conformational behaviors, reactivity patterns, and applications, making it a valuable molecule for various scientific and industrial purposes .
Propiedades
Número CAS |
19476-83-6 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2-propan-2-yl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-4-5-9-6-11-10(8(2)3)12-7-9/h8-10H,4-7H2,1-3H3 |
Clave InChI |
WESQGUFEFTXRLG-UHFFFAOYSA-N |
SMILES |
CCCC1COC(OC1)C(C)C |
SMILES canónico |
CCCC1COC(OC1)C(C)C |
Apariencia |
Solid powder |
| 19476-84-7 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
m-Dioxane, 2-isopropyl-5-propyl-, (E)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


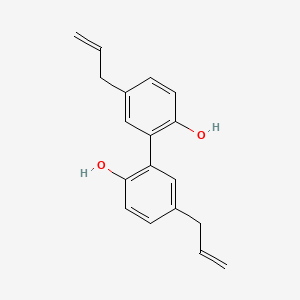

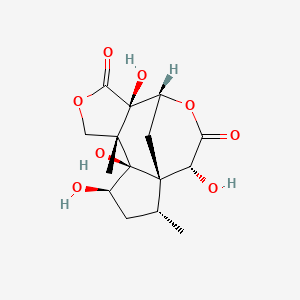
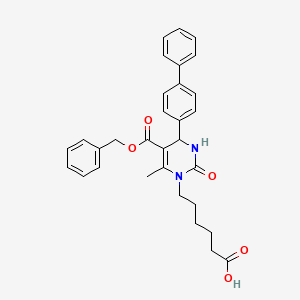
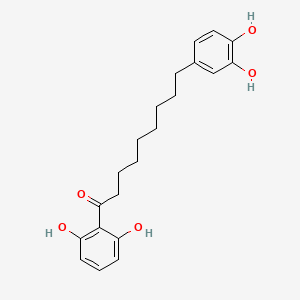

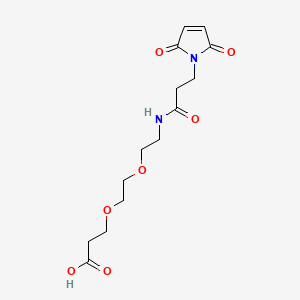
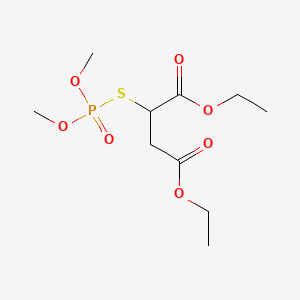

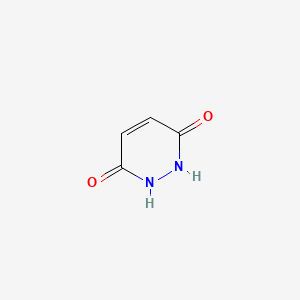
![1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione](/img/structure/B1675930.png)
